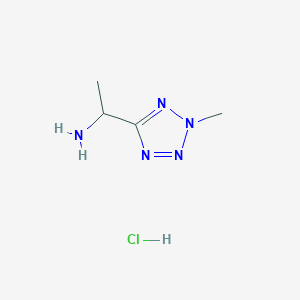![molecular formula C16H25NOSi B2414772 1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol CAS No. 1951445-07-0](/img/structure/B2414772.png)
1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol” is a chemical compound with the CAS Number: 1951445-07-0. It has a molecular weight of 275.47 and its IUPAC name is 1-(1-(tert-butyldimethylsilyl)-1H-indol-5-yl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NOSi/c1-12(18)13-7-8-15-14(11-13)9-10-17(15)19(5,6)16(2,3)4/h7-12,18H,1-6H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The compound is stable to aqueous base, but may be converted back to the alcohols under acidic conditions (2:1 acetic acid / water at 25°C) .
Physical and Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm^3, a boiling point of 352.1±48.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.0±3.0 kJ/mol and a flash point of 166.7±29.6 °C .
Scientific Research Applications
Catalytic Desilylation : tert-Butyldimethylsilyl (TBDMS) ethers, including those similar to 1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol, are used in desilylation processes. For instance, TBDMS ethers of alcohols and phenols can be desilylated to their corresponding alcohols and phenols in certain conditions, as shown by Yu and Verkade (2000) in their study (Yu & Verkade, 2000).
Silylation of Alcohols : Research by Marta Marín‐Luna et al. (2018) discusses the silylation of secondary alcohols, including the use of tert-butyldimethylsilyl chloride (TBSCl), which is relevant to the understanding of the chemical behavior of compounds like this compound (Marín‐Luna, Patschinski, & Zipse, 2018).
Synthesis of Functional Compounds : Zhao et al. (1993) described the synthesis of silyl-substituted bisketenes, indicating the use of tert-butyldimethylsilyl groups in the synthesis of complex organic compounds (Zhao, Allen, & Tidwell, 1993).
Alcohol Extraction : Chapeaux et al. (2008) studied the extraction of alcohols from water using specific ionic liquids, which is pertinent for understanding the separation processes involving compounds like this compound (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).
Synthesis of Antiviral Agents : Akella and Vince (1996) explored the enantioselective synthesis of certain ethanol analogues, including those with tert-butyldimethylsilyloxy groups, for potential antiviral applications (Akella & Vince, 1996).
Development of Eco-Friendly Synthesis Methods : Brahmachari and Banerjee (2014) developed an eco-friendly method for synthesizing indolyl derivatives, which could be relevant for compounds like this compound (Brahmachari & Banerjee, 2014).
Properties
IUPAC Name |
1-[1-[tert-butyl(dimethyl)silyl]indol-5-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOSi/c1-12(18)13-7-8-15-14(11-13)9-10-17(15)19(5,6)16(2,3)4/h7-12,18H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGBFPNWOYNGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(C=C2)[Si](C)(C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
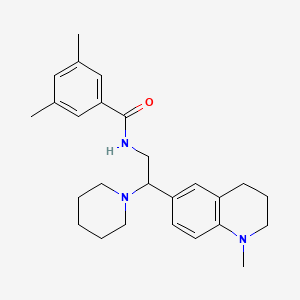
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide](/img/structure/B2414691.png)
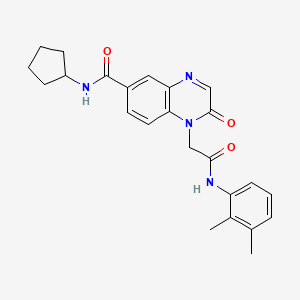
![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone](/img/structure/B2414693.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2414695.png)
![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)
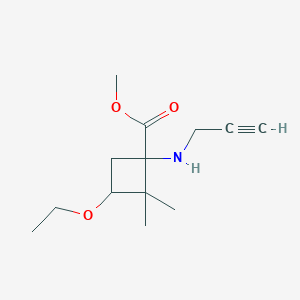
![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)
![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414701.png)
![methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate](/img/structure/B2414702.png)
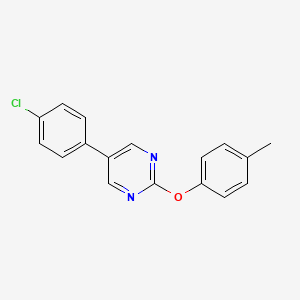
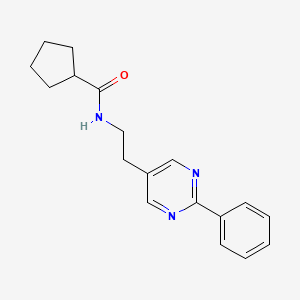
![3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one](/img/structure/B2414708.png)
